molecular formula C14H22ClNO2 B4952439 2-[2-(3-chlorophenoxy)ethoxy]-N,N-diethylethanamine

2-[2-(3-chlorophenoxy)ethoxy]-N,N-diethylethanamine

Cat. No.: B4952439
M. Wt: 271.78 g/mol
InChI Key: SCJOFZASWJLDFQ-UHFFFAOYSA-N
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Description

2-[2-(3-chlorophenoxy)ethoxy]-N,N-diethylethanamine is an organic compound that belongs to the class of phenoxyethanolamines It is characterized by the presence of a chlorophenoxy group and a diethylethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-chlorophenoxy)ethoxy]-N,N-diethylethanamine typically involves the following steps:

    Preparation of 3-chlorophenol: This can be achieved through the chlorination of phenol using chlorine gas in the presence of a catalyst.

    Formation of 3-chlorophenoxyethanol: 3-chlorophenol is reacted with ethylene oxide under basic conditions to form 3-chlorophenoxyethanol.

    Alkylation: The 3-chlorophenoxyethanol is then reacted with diethylamine in the presence of a suitable base, such as sodium hydride, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-chlorophenoxy)ethoxy]-N,N-diethylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxyethanolamines.

Scientific Research Applications

2-[2-(3-chlorophenoxy)ethoxy]-N,N-diethylethanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[2-(3-chlorophenoxy)ethoxy]-N,N-diethylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy group may facilitate binding to hydrophobic pockets, while the diethylethanamine moiety can interact with polar or charged regions of the target molecule. This interaction can modulate the activity of the target, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-chlorophenoxy)ethoxy]-N,N-diethylethanamine
  • 2-[2-(3-bromophenoxy)ethoxy]-N,N-diethylethanamine
  • 2-[2-(3-methylphenoxy)ethoxy]-N,N-diethylethanamine

Uniqueness

2-[2-(3-chlorophenoxy)ethoxy]-N,N-diethylethanamine is unique due to the presence of the 3-chlorophenoxy group, which can influence its reactivity and binding properties. Compared to its analogs with different substituents on the phenoxy ring, this compound may exhibit distinct chemical and biological activities.

Properties

IUPAC Name

2-[2-(3-chlorophenoxy)ethoxy]-N,N-diethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO2/c1-3-16(4-2)8-9-17-10-11-18-14-7-5-6-13(15)12-14/h5-7,12H,3-4,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJOFZASWJLDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOCCOC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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